![molecular formula C11H11N3O2 B2808494 N-(1-acetyl-1H-indazol-3-yl)acetamide CAS No. 82216-06-6](/img/structure/B2808494.png)
N-(1-acetyl-1H-indazol-3-yl)acetamide
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Overview
Description
“N-(1-acetyl-1H-indazol-3-yl)acetamide” is a compound that belongs to the class of organic compounds known as phenylpiperidines . It is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “N-(1-acetyl-1H-indazol-3-yl)acetamide” is based on the indazole nucleus, which is a heterocyclic aromatic organic compound . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Anti-Inflammatory Applications
Indazole derivatives have been found to possess significant anti-inflammatory properties . For instance, 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models . Another derivative, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole, showed high anti-inflammatory activity along with minimum ulcerogenic potential .
Anticancer Applications
Indazole derivatives have also shown potential in cancer treatment. A series of new 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antineoplastic activity against 60 clinically isolated human cancer cell lines .
Antimicrobial Applications
The indazole moiety has demonstrated antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents .
Antihypertensive Applications
Indazole derivatives have shown potential in the treatment of hypertension, a common cardiovascular condition .
Antiprotozoal Applications
Indazole derivatives have been found to possess antiprotozoal activity, which could be useful in the treatment of diseases caused by protozoan parasites .
Hypoglycemic Applications
Indazole derivatives have shown hypoglycemic activity, which could be beneficial in the management of diabetes .
Antiviral Applications
Indazole derivatives have demonstrated antiviral properties, making them potential candidates for the development of new antiviral drugs .
Cyclin Dependent Kinase (CDK) Inhibitor Applications
A novel series of 3,5-diaminoindazoles were prepared and tested as cyclin dependent kinase (CDK) inhibitors. The compound N-[5-(1,1-dioxo-1λ6-isothiazolidin-2-yl)-3a,7a-dihydro-1H-indazol-3-yl]-2-naphthalen-2-yl-acetamide was found to be the most effective CDK inhibitor .
These are just a few of the many potential applications of indazole derivatives. Further research is needed to fully explore the medicinal properties of these compounds .
Mechanism of Action
Target of Action
N-(1-acetyl-1H-indazol-3-yl)acetamide is a derivative of indazole , a heterocyclic aromatic organic compound. Indazole derivatives have been found to have a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . .
Mode of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to affect various biochemical pathways, including those involved in inflammation, microbial infection, hiv, cancer, glucose metabolism, protozoal infection, hypertension, and other conditions .
Result of Action
Indazole derivatives have been found to have a wide variety of biological effects, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
properties
IUPAC Name |
N-(1-acetylindazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7(15)12-11-9-5-3-4-6-10(9)14(13-11)8(2)16/h3-6H,1-2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTUPVAXYUZEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2=CC=CC=C21)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1H-indazol-3-yl)acetamide |
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